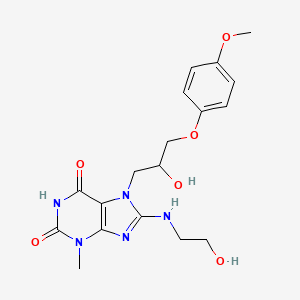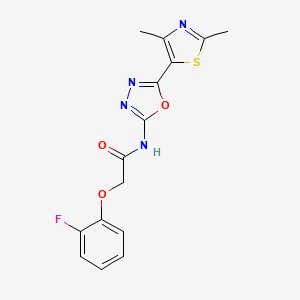![molecular formula C18H19ClN4O B2562136 (2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one CAS No. 2210232-34-9](/img/structure/B2562136.png)
(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C18H19ClN4O and its molecular weight is 342.83. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Halogenation Reactions
Research on substituted triazabicyclooctane derivatives, similar in structure to the chemical , has shown that these compounds react with halogens like chlorine and bromine to yield halo-substituted derivatives. For instance, substituted triazabicyclo[3.3.0]oct-3-ene-4-carboxylic acid esters, upon reaction with chlorine, lead to the formation of 4-chloro derivatives. These reactions are critical in synthetic organic chemistry for introducing functional groups that can be further manipulated for the synthesis of complex molecules (Molchanov, Stepakov, & Kostikov, 2001).
Synthesis of Bicyclic Compounds
Bicyclic compounds, including azabicyclooctanes, can be synthesized through intramolecular reactions such as the Michael-type additions. These reactions are instrumental in constructing complex molecular architectures found in many biologically active compounds. For example, 2-azabicyclo[3.2.1]oct-3-enes can be obtained from 4-chloroalkyl-1,4-dihydropyridines, showcasing the versatility of these reactions in generating bicyclic frameworks with potential pharmaceutical applications (Gregory, Bullock, & Chen, 1985).
Crystal Structure Characterization
Understanding the molecular and crystal structure of compounds is vital for elucidating their chemical properties and potential applications. The crystal structure analysis of similar compounds, such as (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, provides insights into their stereochemistry and intermolecular interactions. Such studies are essential for the rational design of molecules with desired physical and chemical properties (Wu, Guo, Zhang, & Xia, 2015).
Antibacterial Activity
The antibacterial activity of novel heterocyclic compounds containing chlorophenyl groups has been investigated, revealing the potential of these compounds as antimicrobial agents. The synthesis and characterization of these compounds, followed by in vitro antibacterial assays, highlight the importance of structural diversity in discovering new antimicrobial agents (Mehta, 2016).
Antifungal Activity
Triazole derivatives, including those with chlorophenyl groups, have shown significant antifungal activity against various Candida strains. The synthesis of these compounds through copper-catalyzed azide-alkyne cycloaddition and their subsequent biological evaluation underline the potential of such molecules in developing new antifungal therapies (Lima-Neto et al., 2012).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c19-17-4-2-1-3-13(17)5-8-18(24)23-14-6-7-15(23)12-16(11-14)22-10-9-20-21-22/h1-5,8-10,14-16H,6-7,11-12H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPXDKXZVJFBPS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC=CC=C3Cl)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CC=C3Cl)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide](/img/structure/B2562055.png)
![1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562056.png)
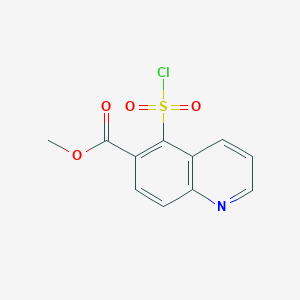
![3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2562061.png)
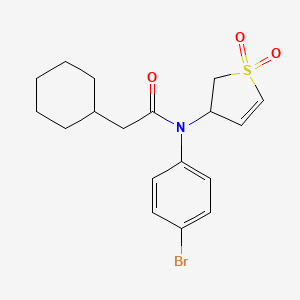
![4-{[(Furan-2-ylmethyl)amino]methyl}phenol](/img/structure/B2562064.png)
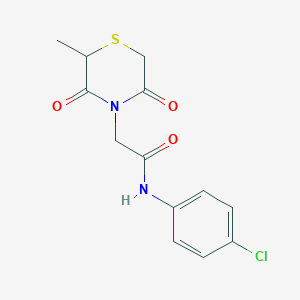
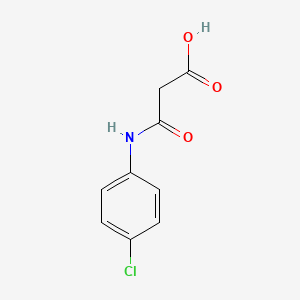
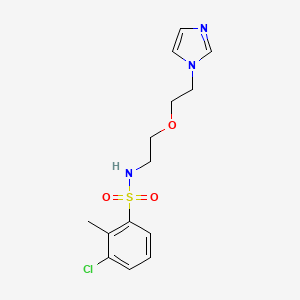
![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2562069.png)
![7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate](/img/structure/B2562070.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2562071.png)
